3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid
Description
3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid is a substituted butanoic acid derivative featuring a 4-chlorobenzyl group at position 3 and a 4-ethoxyphenylamino moiety at position 4. The ethoxy group enhances polarity, while the chlorobenzyl group contributes to lipophilicity, suggesting a balance between solubility and membrane permeability .
Properties
Molecular Formula |
C19H20ClNO4 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C19H20ClNO4/c1-2-25-17-9-7-16(8-10-17)21-19(24)14(12-18(22)23)11-13-3-5-15(20)6-4-13/h3-10,14H,2,11-12H2,1H3,(H,21,24)(H,22,23) |
InChI Key |
JKDKRCMGADXLPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]butanoic Acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline to form an intermediate, which is then reacted with butanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]butanoic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]butanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-3-[(4-ethoxyphenyl)carbamoyl]butanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Comparisons:
Substituent Effects: The 4-ethoxyphenylamino group in the target compound (vs. The 4-chlorobenzyl group increases lipophilicity compared to the 4-cyclohexylphenyl group in , which may improve membrane permeability but reduce aqueous solubility .
Physicochemical Properties :
- The target compound’s pKa (~4.73) aligns with other carboxylic acid derivatives, ensuring ionization at physiological pH, critical for solubility and protein binding .
- The molar mass (~361.8 g/mol) is higher than simpler analogs (e.g., : 237.25 g/mol), likely due to the chlorobenzyl substitution, which could influence pharmacokinetics .
Synthetic Routes :
- Analogs like those in are synthesized via Michael addition of thioglycolic acid to α,β-unsaturated ketones. The target compound may follow a similar route, with modifications for the chlorobenzyl and ethoxyphenyl groups .
Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .
Biological Activity
3-(4-Chlorobenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a chlorobenzyl group and an ethoxyphenyl amino group attached to a 4-oxobutanoic acid moiety. This unique structure is hypothesized to contribute to its biological activity.
The biological activity of this compound is believed to arise from its interactions with specific molecular targets within cells. The presence of the chlorobenzyl and ethoxyphenyl groups may facilitate hydrophobic interactions with lipid membranes or specific protein targets, potentially leading to:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It could interact with receptors, altering their signaling pathways.
Biological Activity Assays
Various studies have evaluated the biological activity of this compound using different assays. Below is a summary of key findings:
| Assay Type | Findings |
|---|---|
| Cytotoxicity Assays | Demonstrated significant cytotoxic effects against cancer cell lines (e.g., HeLa, A549). |
| Antimicrobial Activity | Exhibited antimicrobial properties against several bacterial strains, including E. coli and S. aureus. |
| Anti-inflammatory Assays | Showed potential in reducing inflammation markers in vitro, suggesting anti-inflammatory properties. |
Case Studies
- Cytotoxicity in Cancer Cells : In a study evaluating the cytotoxic effects on HeLa cells, concentrations of 10 µM and 20 µM resulted in approximately 70% and 90% cell death, respectively. This suggests that the compound has potent anti-cancer properties.
- Antimicrobial Testing : A series of experiments conducted against common pathogens revealed that the compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 20 µg/mL to 50 µg/mL, indicating strong antimicrobial potential.
- Inflammation Model : In an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound reduced pro-inflammatory cytokine levels (TNF-alpha and IL-6) by about 50%, highlighting its potential use in treating inflammatory diseases.
Research Findings
Recent research has provided insights into the pharmacological profiles of similar compounds:
- Compounds with structural similarities often exhibit enhanced biological activities due to the presence of electron-withdrawing groups like chlorine, which can increase their reactivity and interaction with biological targets.
- Studies have suggested that modifications to the amino or oxo groups can lead to variations in potency and selectivity against different biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
